![molecular formula C8H9FN2O6S2 B1416532 N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)-methanesulfonamide CAS No. 1135282-97-1](/img/structure/B1416532.png)
N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)-methanesulfonamide
Overview
Description
N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)-methanesulfonamide (FNMMS) is a synthetic organic compound that has been used in a variety of scientific and medical applications. This compound has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, FNMMS has been used in the synthesis of various pharmaceuticals.
Scientific Research Applications
Radiosynthesis in Breast Cancer Imaging : Wang et al. (2010) synthesized Carbon-11-labeled nimesulide analogs as potential positron emission tomography (PET) selective aromatase expression regulator (SAER) radiotracers for imaging of aromatase expression in breast cancer (Wang et al., 2010).
Electroanalytical Study : Álvarez-Lueje et al. (1997) conducted a voltammetric study of Nimesulide, demonstrating its reducibility and oxidizability. This research contributes to understanding the electrochemical behavior of such compounds (Álvarez-Lueje et al., 1997).
Fragmentation Patterns in Electron Ionization : Danikiewicz (1997) described the fragmentation patterns upon electron ionization of N-(2-nitrophenyl)-methanesulfonamide and its derivatives, providing insights into their molecular structure and behavior under ionization conditions (Danikiewicz, 1997).
Synthesis of Heteroaromatic Compounds : Sakamoto et al. (1988) discussed a one-step synthesis method for 1-methylsulfonyl-indoles using N-(2-halophenyl)methanesulfonamides, highlighting the compound's utility in creating complex chemical structures (Sakamoto et al., 1988).
Cyclooxygenase-2 Inhibitor Effects : Gendron et al. (2004) studied the effects of different cyclooxygenase-2 inhibitors, including acidic sulfonamides like N-(2-cyclohexyloxy-4-nitrophenyl) methanesulfonamide, on neuronal death induced by oxygen-glucose deprivation (Gendron et al., 2004).
Crystal Structure Characterization : Michaux et al. (2001) characterized the structure of FJ6, N‐methyl‐N‐(4‐nitro‐2‐phenoxyphenyl)methanesulfonamide, to understand its inactivity towards cyclooxygenase-2 (Michaux et al., 2001).
properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-N-methylsulfonylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O6S2/c1-18(14,15)11(19(2,16)17)8-5-6(10(12)13)3-4-7(8)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNCWLZUNMZSGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=C(C=CC(=C1)[N+](=O)[O-])F)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174496 | |
Record name | N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | |
CAS RN |
1135282-97-1 | |
Record name | N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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